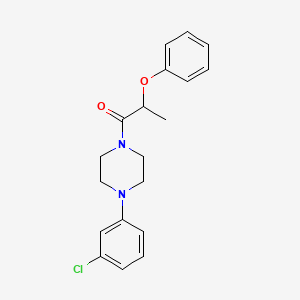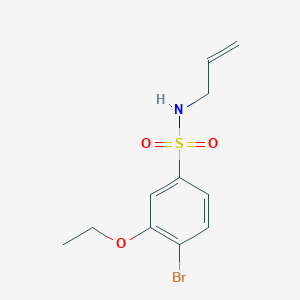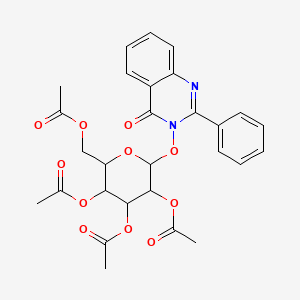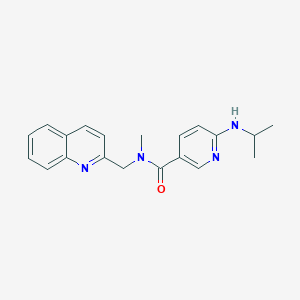
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is a psychoactive drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic effects.
作用機序
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine is not fully understood. However, it is thought to act on the serotonin system in the brain. This compound is a partial agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. It is also a partial agonist of the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. This compound has also been shown to increase heart rate and blood pressure in animal models.
実験室実験の利点と制限
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been well-studied, and its effects are well-characterized. However, there are also limitations to using this compound in lab experiments. It is a psychoactive drug, which can make it difficult to interpret results. Additionally, this compound has been shown to have a narrow therapeutic window, which can make it difficult to determine the optimal dose for experiments.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine. One area of interest is its potential use as a pain reliever. Further studies are needed to determine its effectiveness in treating various types of pain. Another area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine its safety and efficacy in humans. Additionally, there is a need for further studies to determine the optimal dose and dosing regimen for this compound in various experimental settings.
合成法
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine can be synthesized through a multi-step process. The first step involves the reaction of 3-chlorophenylpiperazine with 2-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, this compound.
科学的研究の応用
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been studied for its potential therapeutic effects in various areas such as anxiety, depression, and pain. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential use as a pain reliever. It has been shown to reduce pain in animal models of neuropathic pain.
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15(24-18-8-3-2-4-9-18)19(23)22-12-10-21(11-13-22)17-7-5-6-16(20)14-17/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNAHXZKJSXYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)


![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)

![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)